

Fragment Selectivity & Profiling Guide: 5-Methoxy-4-methylnicotinonitrile

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Compound of Interest

Compound Name: 5-Methoxy-4-methylnicotinonitrile

CAS No.: 1379034-62-4

Cat. No.: B1407506

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Executive Summary & Strategic Context

5-Methoxy-4-methylnicotinonitrile represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike bare pyridine fragments, the substitution pattern at the C4 (methyl) and C5 (methoxy) positions introduces critical steric and electronic vectors that theoretically enhance selectivity.

However, nicotinonitrile derivatives carry inherent risks of promiscuity due to the reactivity of the nitrile "warhead" (reversible covalent interactions) and the metal-coordinating capability of the pyridine nitrogen.

This guide provides a rigorous cross-reactivity profiling protocol. It moves beyond simple IC50 generation to a multi-dimensional analysis of chemical stability, biophysical stoichiometry, and off-target liability, comparing this specific fragment against standard library alternatives.

Comparative Analysis: The "Goldilocks" Effect

To understand the performance of **5-Methoxy-4-methylnicotinonitrile** (Fragment B), we must compare it against a "naked" scaffold (Fragment A) and a "lipophilic" analog (Fragment C).

Table 1: Structural & Performance Comparison

Feature	Fragment A (Baseline)	Fragment B (Subject)	Fragment C (Risk Control)
Structure	3-Cyanopyridine	5-Methoxy-4-methylnicotinonitrile	4-Phenylnicotinonitrile
Ligand Efficiency (LE)	High (>0.5)	Moderate (0.35 - 0.45)	Low (<0.3)
Selectivity Risk	Critical: Fits too many pockets.	Optimized: C4-Me clashes with tight pockets; C5-OMe offers H-bond acceptance.	High: Hydrophobic aggregation (false positive).
Metabolic Liability	Low	Medium: O-demethylation (CYP mediated).	High
Solubility (PBS)	>5 mM	~1-3 mM (Good)	<100 µM (Poor)
Primary Use Case	Negative Control	Lead Fragment (FBDD)	Aggregation Control

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Analyst Insight: Fragment A is too small to be selective. Fragment C is a classic "PAINS" (Pan-Assay Interference Compound) candidate due to aggregation. Fragment B sits in the "sweet spot"—the 4-methyl group breaks planarity slightly or fills hydrophobic sub-pockets, while the nitrile remains accessible for H-bonding or reversible covalent interaction with Ser/Cys residues.

Cross-Reactivity Mechanisms & Profiling Protocol

The "cross-reactivity" of this molecule is defined by three distinct mechanisms. Your profiling workflow must isolate each.

Mechanism 1: The "Nitrile Warhead" (Cysteine Reactivity)

Nitriles can act as electrophiles, forming thioimidates with cysteine residues. While often desired for targeted covalent inhibitors (TCI), uncontrolled reactivity leads to toxicity.

- The Test: GSH (Glutathione) Stability Assay.
- Acceptance Criteria: <5% adduct formation after 24h incubation at pH 7.4.

Mechanism 2: Pyridine Nitrogen (Metalloenzyme Inhibition)

The pyridine nitrogen is a potent ligand for Heme iron (CYP450s) and Zinc (Carbonic Anhydrase, MMPs).

- The Test: CYP Inhibition Panel (specifically CYP3A4/2D6) and Carbonic Anhydrase II screening.
- Acceptance Criteria: IC50 > 100 μ M for fragments.

Mechanism 3: Redox Cycling (False Positives)

Though less common in this specific scaffold than in quinones, the methoxy group can undergo metabolic activation.

- The Test: Reversibility check via Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols

Protocol A: Biophysical Validation via SPR (Clean Screen)

Standard: Biacore 8K or T200

Rationale: To prove the molecule binds 1:1 and is not aggregating (a common cause of apparent cross-reactivity).

- Surface Preparation: Immobilize target protein (e.g., Kinase domain) via amine coupling to CM5 chip (Density: ~2000 RU).
- Reference Channel: Immobilize an unrelated protein (e.g., BSA or Carbonic Anhydrase) to monitor non-specific binding (NSB).
- Sample Preparation: Dissolve **5-Methoxy-4-methylnicotinonitrile** in 100% DMSO (100 mM stock). Dilute to 50 μ M in Running Buffer (PBS-P+, 2% DMSO).
- Injection Cycle:
 - Flow rate: 30 μ L/min.
 - Contact time: 60s.
 - Dissociation time: 120s.
- Data Analysis:
 - Square Wave Check: Look for "box-shape" sensorgrams (fast on/off).
 - Stoichiometry: Calculate
 - . If binding signal > 120% of theoretical
 - , the compound is aggregating or binding super-stoichiometrically (Fail).

Protocol B: Thiol-Reactivity Assessment (NMR)

Standard: 500 MHz NMR

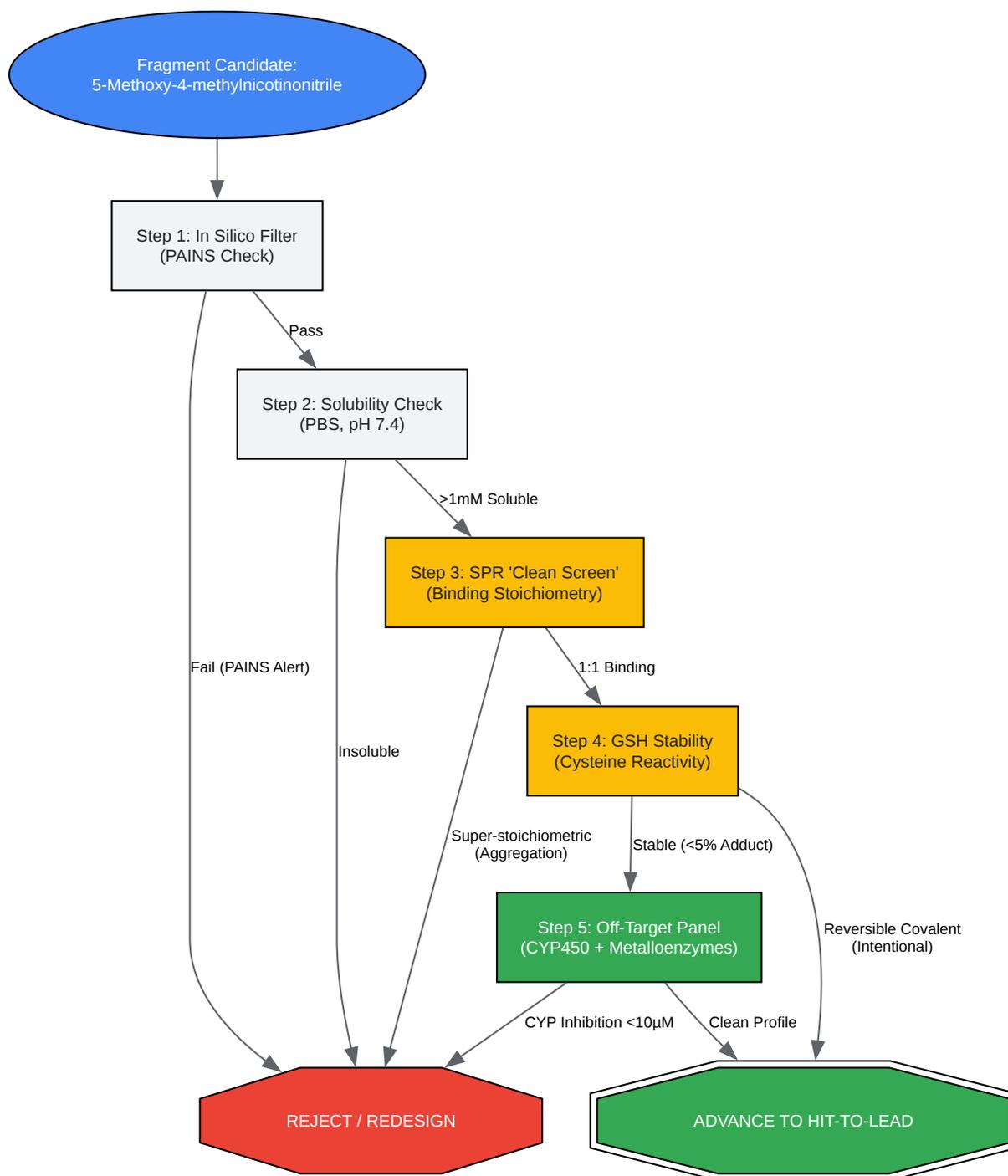
- Mix: 200 μ M Fragment B + 10 mM d3-Glutathione (GSH) in Phosphate Buffer (pH 7.4, D2O).
- Timepoints: T=0, T=4h, T=24h.
- Readout: Monitor the disappearance of the nitrile carbon signal (~115-120 ppm) or shifts in the GSH cysteine beta-protons.

- Result: If adducts are visible, the fragment is a "Covalent Binder" and must be flagged for selectivity against a Cys-protease panel.

Visualizing the Profiling Logic

Diagram 1: The "Go/No-Go" Profiling Workflow

This flowchart illustrates the decision matrix for advancing this fragment.

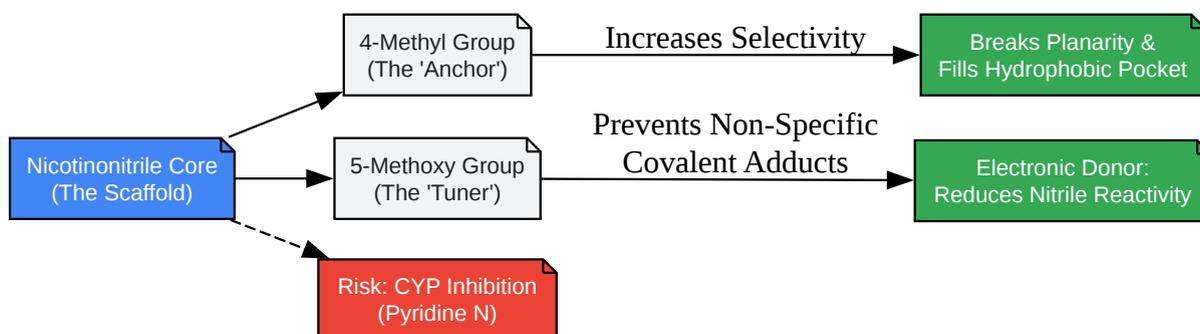


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Caption: Step-by-step decision matrix for validating nicotinonitrile fragments, filtering out aggregators and reactive metabolites.

Diagram 2: Structural Activity Relationship (SAR) Logic

Why the 4-Methyl and 5-Methoxy groups matter for cross-reactivity.



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Caption: Mechanistic contribution of substituents. The 5-OMe group electronically dampens the nitrile's electrophilicity, reducing toxicity.

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